molecular formula C25H27N3O3S B1662339 N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea CAS No. 228544-65-8

N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

Cat. No. B1662339
CAS RN: 228544-65-8
M. Wt: 449.6 g/mol
InChI Key: XFFITGBWVLQNCD-UHFFFAOYSA-N
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Description

“N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Scientific Research Applications

Human Exposome Research

This compound is not a naturally occurring metabolite and is found only in individuals exposed to it or its derivatives. It’s part of the human exposome, which is the measure of all the exposures of an individual in a lifetime and how those exposures relate to health . Understanding its presence and effects can provide insights into environmental toxicology and public health.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules for pharmaceuticals and agrochemicals, aiding in the development of new drugs and treatments .

Coordination Chemistry

As a potential ligand, this compound can bind to transition metals, forming complexes that are useful in catalysis and polymerization reactions. These complexes can be applied in creating functional materials and in supramolecular chemistry .

Inhibitor of Oxidative Phosphorylation

In the agricultural sector, derivatives of this compound, such as diafenthiuron, act as inhibitors of oxidative phosphorylation. They disrupt ATP formation, which is crucial for the survival of phytophagous mites and various pests, making it an effective ingredient in pesticides .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and its bulky arylamidine structure make it a candidate for designing new supramolecular structures. These structures have applications in creating new materials with specific properties like enhanced conductivity or molecular recognition .

Precursor for Amidine-N-Oxide Derivatives

It serves as a precursor for the synthesis of amidine-N-oxide derivatives. These derivatives have applications in medicinal chemistry, where they are explored for their potential therapeutic properties .

Environmental Monitoring

Due to its synthetic nature, monitoring the presence of this compound in the environment can be crucial for assessing pollution levels and the effectiveness of waste management systems. It can serve as a marker for industrial contamination .

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFITGBWVLQNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433020
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

CAS RN

228544-65-8
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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